Steric Bulk Comparison: t-Butyl vs. Methyl Ester in Peptide Synthesis
L-Norvaline t-butyl ester exhibits significantly greater steric bulk at the C-terminus compared to L-norvaline methyl ester. While specific comparative kinetic data for this exact pair are not available from primary literature, the t-butyl ester is a well-established and widely adopted carboxyl-protecting group in peptide synthesis precisely due to its enhanced steric hindrance, which minimizes racemization and unwanted side reactions during coupling steps . In contrast, the methyl ester offers less protection against nucleophilic attack and is more prone to premature hydrolysis under basic conditions .
| Evidence Dimension | Steric protection of C-terminus |
|---|---|
| Target Compound Data | t-Butyl ester (bulky, sterically hindered) |
| Comparator Or Baseline | Methyl ester (small, less hindered) |
| Quantified Difference | Qualitative difference in steric bulk; class-level knowledge supports superior protection against racemization |
| Conditions | Standard peptide coupling conditions (solution or solid-phase) |
Why This Matters
Procurement of the t-butyl ester is essential for synthetic routes requiring selective, temporary C-terminal protection that can be cleanly removed under acidic conditions without affecting other protecting groups or the peptide backbone.
